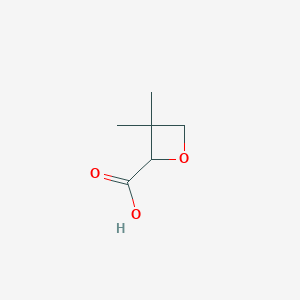

3,3-Dimethyloxetane-2-carboxylic acid

CAS No.: 20967-49-1

Cat. No.: VC4833729

Molecular Formula: C6H10O3

Molecular Weight: 130.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20967-49-1 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.143 |

| IUPAC Name | 3,3-dimethyloxetane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |

| Standard InChI Key | NRYCURAFKYIHOV-UHFFFAOYSA-N |

| SMILES | CC1(COC1C(=O)O)C |

Introduction

Structural and Molecular Characteristics

3,3-Dimethyloxetane-2-carboxylic acid possesses the molecular formula and a molecular weight of 130.14 g/mol . The oxetane ring confers angular strain, enhancing its reactivity in ring-opening reactions, while the carboxylic acid group enables participation in hydrogen bonding and salt formation. Computational studies reveal a puckered ring conformation, with the methyl groups adopting equatorial positions to minimize steric hindrance .

Table 1: Molecular Properties of 3,3-Dimethyloxetane-2-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 130.14 g/mol |

| CAS Registry Number | 20967-49-1 |

| Functional Groups | Oxetane, Carboxylic Acid |

| XLogP3 | 0.4 (estimated) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via intramolecular cyclization of γ-chloro-α-amino ester precursors under acidic conditions. For example, γ-chloro-α-(N-alkylimino)esters undergo selective reduction with sodium cyanoborohydride in methanol, yielding intermediates that cyclize to form the oxetane ring . Subsequent hydrolysis of the ester group produces the carboxylic acid derivative.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

The carboxylic acid group undergoes decarboxylation at elevated temperatures (), forming 3,3-dimethyloxetane . Reduction with yields the corresponding alcohol, while esterification with methanol produces methyl 3,3-dimethyloxetane-2-carboxylate .

Ring-Opening Reactions

Nucleophilic attack at the oxetane oxygen leads to ring opening. For instance, reaction with amines generates β-amino alcohols, which are valuable in drug discovery .

Table 2: Representative Reactions of 3,3-Dimethyloxetane-2-carboxylic Acid

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Esterification | Methyl ester derivative | |

| Decarboxylation | Heat (150–200°C) | 3,3-Dimethyloxetane |

| Nucleophilic Substitution | β-Amino alcohol |

Applications in Scientific Research

Pharmaceutical Chemistry

The compound serves as a bioisostere for proline in peptide mimetics, improving metabolic stability and binding affinity . Derivatives exhibit antiviral activity against RNA viruses, though clinical data remain preliminary.

Polymer Science

Incorporating 3,3-dimethyloxetane-2-carboxylic acid into polyesters enhances thermal stability () and reduces crystallinity, making it suitable for high-performance elastomers .

Oxidation Chemistry

In hydrocarbon oxidation, it forms as an intermediate during neopentane combustion, with detected concentrations up to 120 ppm in jet-stirred reactor experiments .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Oxetane Derivatives

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| 3,3-Dimethyloxetane | Fuel additive | |

| 2,3-Dimethyloxirane-2-carboxylate | Epoxide crosslinker | |

| 3,3-Dimethylazetidine-2-carboxylic acid | Conformational studies |

The carboxylic acid group in 3,3-dimethyloxetane-2-carboxylic acid distinguishes it from simpler oxetanes, enabling diverse functionalization unmatched by azetidine or oxirane analogs .

Recent Advances and Future Directions

A 2023 study identified 3,3-dimethyloxetane-2-carboxylic acid as a key intermediate in neopentane oxidation, with kinetic models accurately predicting its formation under low-temperature conditions () . Future research should explore its enantioselective synthesis and applications in covalent organic frameworks (COFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume